Cas no 2137579-72-5 (4,4-Dimethyl-8-oxa-1-azaspiro[4.5]decan-2-one)

4,4-Dimethyl-8-oxa-1-azaspiro[4.5]decan-2-one is a spirocyclic lactam compound featuring a unique oxa-aza bicyclic structure. Its rigid spiro framework and heteroatom incorporation (oxygen and nitrogen) make it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles. The compound's stability and defined stereochemistry are advantageous for applications in medicinal chemistry, where it can serve as a scaffold for bioactive molecules. The presence of both carbonyl and spirocyclic moieties offers versatility in further functionalization, enabling the development of tailored derivatives. Its structural properties may also contribute to enhanced pharmacokinetic profiles in drug design. Suitable for research and fine chemical applications.
4,4-Dimethyl-8-oxa-1-azaspiro[4.5]decan-2-one structure
2137579-72-5 structure
Product Name:4,4-Dimethyl-8-oxa-1-azaspiro[4.5]decan-2-one
CAS No:2137579-72-5
MF:C10H17NO2
MW:183.24748301506
CID:5962871
PubChem ID:165959637
Update Time:2025-05-21

4,4-Dimethyl-8-oxa-1-azaspiro[4.5]decan-2-one Chemical and Physical Properties

Names and Identifiers

    • EN300-790624
    • 2137579-72-5
    • 4,4-dimethyl-8-oxa-1-azaspiro[4.5]decan-2-one
    • 4,4-Dimethyl-8-oxa-1-azaspiro[4.5]decan-2-one
    • Inchi: 1S/C10H17NO2/c1-9(2)7-8(12)11-10(9)3-5-13-6-4-10/h3-7H2,1-2H3,(H,11,12)
    • InChI Key: KQMUQFRTXWEIEG-UHFFFAOYSA-N
    • SMILES: O1CCC2(CC1)C(C)(C)CC(N2)=O

Computed Properties

  • Exact Mass: 183.125928785g/mol
  • Monoisotopic Mass: 183.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 38.3Ų

4,4-Dimethyl-8-oxa-1-azaspiro[4.5]decan-2-one Pricemore >>

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Additional information on 4,4-Dimethyl-8-oxa-1-azaspiro[4.5]decan-2-one

Comprehensive Overview of 4,4-Dimethyl-8-oxa-1-azaspiro[4.5]decan-2-one (CAS No. 2137579-72-5): Properties, Applications, and Industry Insights

The compound 4,4-Dimethyl-8-oxa-1-azaspiro[4.5]decan-2-one (CAS No. 2137579-72-5) is a structurally unique spirocyclic lactam derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its spiro[4.5]decane core, combined with the 8-oxa-1-aza heterocyclic system, offers a versatile scaffold for drug discovery. Recent studies highlight its potential as a bioactive intermediate in the synthesis of CNS-targeting therapeutics, aligning with the growing demand for novel neuroprotective agents and GPCR modulators.

In the context of green chemistry trends, this compound's synthetic pathways have been optimized to reduce environmental impact. Researchers are exploring catalytic asymmetric methods to enhance its enantioselective production, addressing the pharmaceutical industry's need for chiral building blocks. The 4,4-dimethyl substitution pattern contributes to improved metabolic stability, making it valuable for prodrug design – a hot topic in AI-driven drug development forums.

The spirocyclic architecture of this molecule demonstrates remarkable conformational rigidity, a property increasingly sought after in fragment-based drug discovery. Computational chemistry studies reveal its potential as a 3D pharmacophore component, particularly for allosteric binding sites – a frequent search term among medicinal chemists. Its oxa-aza heterocycle combination shows promising hydrogen-bonding capacity, relevant to current research on protein-protein interaction inhibitors.

From an analytical perspective, advanced characterization techniques like cryo-EM and NMR crystallography are being employed to study its solid-state properties. This aligns with industry demands for polymorph control in API manufacturing. The compound's logP value and solubility profile make it suitable for lipid-based formulations, a trending topic in drug delivery optimization discussions.

Emerging applications include its use as a precursor for biodegradable polymers with tunable degradation rates, responding to the circular economy movement in materials science. Patent analyses show growing interest in its structure-activity relationships for ion channel modulation, particularly in TRP channel research that dominates recent neuroscience publications.

Quality control protocols for 2137579-72-5 emphasize HPLC-MS purity verification, reflecting the pharmaceutical industry's shift toward QbD (Quality by Design) principles. Stability studies under various ICH guidelines conditions confirm its suitability for global regulatory submissions – a critical concern for CDMO providers.

The compound's spectroscopic fingerprints (IR, Raman) are being cataloged in cheminformatics databases, supporting machine learning applications in molecular property prediction. This intersects with the explosive growth of AI-assisted synthesis planning tools frequently searched by organic chemists.

In material science applications, derivatives of 4,4-Dimethyl-8-oxa-1-azaspiro[4.5]decan-2-one demonstrate unique thermal stability properties valuable for high-performance polymers. Its spiro center contributes to restricted rotation effects that enhance photo-stability – a key parameter in advanced coating formulations.

Recent breakthroughs in flow chemistry have enabled kilogram-scale production of this spirocyclic motif, addressing scalability challenges noted in process chemistry literature. The development of continuous purification methods for this compound reflects the industry's transition toward Industry 4.0 manufacturing paradigms.

From a regulatory standpoint, the compound's REACH compliance status and GHS classification data are frequently requested in supply chain documentation, highlighting the importance of ESG (Environmental, Social, Governance) factors in chemical procurement. Its inclusion in FDA's ICH M7 mutagenicity assessments demonstrates its pharmaceutical relevance.

The azaspiro[4.5] core continues to inspire structure-based drug design across multiple therapeutic areas, particularly in neurodegenerative disease research where blood-brain barrier penetration is crucial. Its molecular complexity metrics (e.g., Fsp3 index) align with current lead-likeness optimization strategies in medicinal chemistry.

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